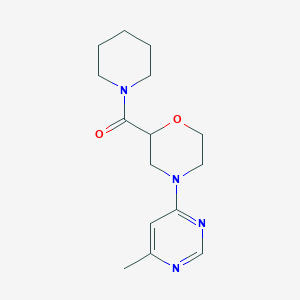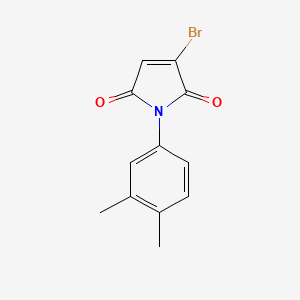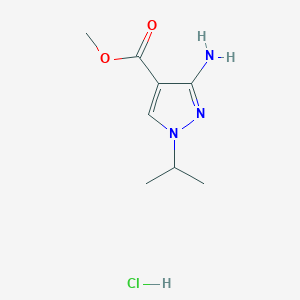![molecular formula C12H10FN7OS B12222822 6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B12222822.png)
6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a hydroxyl group, and a sulfanyl group linked to a tetrazole ring. The fluorophenyl group attached to the tetrazole ring adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between azides and nitriles.
Substitution Reactions: The fluorophenyl group is introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the tetrazole and pyrimidine rings through a sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and tetrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorophenyl and tetrazole groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A simpler analog with similar core structure but lacking the tetrazole and fluorophenyl groups.
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Another compound with a similar functional group arrangement but different core structure.
Uniqueness
6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is unique due to the combination of the pyrimidine, tetrazole, and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10FN7OS |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-amino-2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10FN7OS/c13-7-1-3-8(4-2-7)20-10(17-18-19-20)6-22-12-15-9(14)5-11(21)16-12/h1-5H,6H2,(H3,14,15,16,21) |
InChI Key |
UJKKFCDMTSDLNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12222742.png)
![Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate](/img/structure/B12222745.png)
![3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12222756.png)
![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B12222760.png)
![7-Hydrazinyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222763.png)

![4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222776.png)
![4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B12222781.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12222787.png)


![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12222791.png)


